Ethyl 2-(3-hydroxycyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a cyclobutane ring substituted with a hydroxy group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-hydroxycyclobutyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with cyclobutanone in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product. The reaction conditions typically include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Thionyl chloride for conversion to chloride, followed by nucleophilic substitution
Major Products
Oxidation: Ethyl 2-(3-oxocyclobutyl)acetate
Reduction: Ethyl 2-(3-hydroxycyclobutyl)ethanol
Substitution: Ethyl 2-(3-chlorocyclobutyl)acetate
Scientific Research Applications
Ethyl 2-(3-hydroxycyclobutyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active cyclobutyl moiety, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Ethyl 2-(3-hydroxycyclobutyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-oxocyclobutyl)acetate: Differing by the presence of a carbonyl group instead of a hydroxy group.
Ethyl 2-(3-chlorocyclobutyl)acetate: Differing by the presence of a chlorine atom instead of a hydroxy group.
Ethyl 2-(3-hydroxycyclopentyl)acetate: Differing by the size of the cycloalkane ring.
Properties
IUPAC Name |
ethyl 2-(3-hydroxycyclobutyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEZUPSKZQQURH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214344 |
Source
|
Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-71-7 |
Source
|
Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.